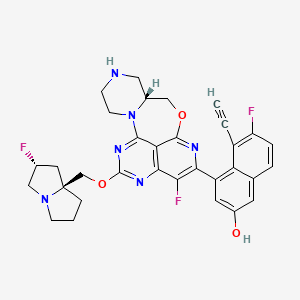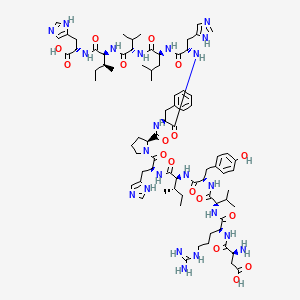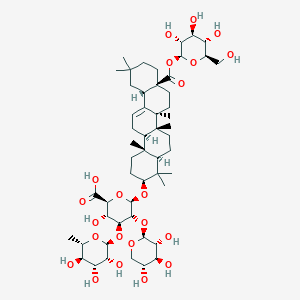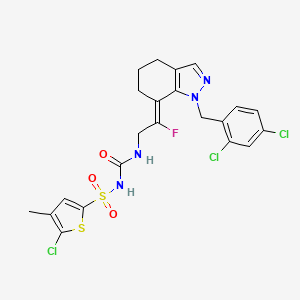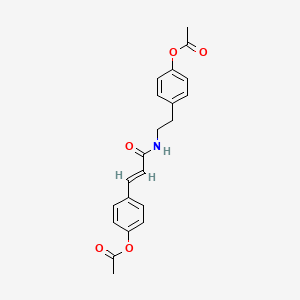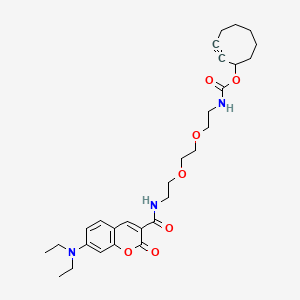
Coumarin-PEG2-SCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-PEG2-SCO is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and presence in various plants. This compound is a fluorescent dye used for labeling small molecules and biomolecules . This compound is particularly valuable in scientific research due to its ability to emit fluorescence, making it useful in various imaging and detection applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including Coumarin-PEG2-SCO, typically involves well-established reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . These reactions often require specific catalysts and conditions to achieve high yields and purity.
For instance, the Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The Knoevenagel condensation, on the other hand, involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives often employs large-scale synthesis methods that optimize reaction conditions for higher efficiency and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Coumarin-PEG2-SCO undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the coumarin structure, leading to the formation of dihydrocoumarins.
Substitution: Substitution reactions, such as halogenation and nitration, can introduce new functional groups into the coumarin structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin can lead to the formation of coumaric acid, while reduction can produce dihydrocoumarin .
Scientific Research Applications
Coumarin-PEG2-SCO has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Coumarin-PEG2-SCO involves its ability to emit fluorescence upon excitation by light. This property is due to the unique structure of the coumarin moiety, which allows it to absorb light and re-emit it at a different wavelength . The molecular targets and pathways involved in its action depend on the specific application, such as binding to biomolecules for imaging purposes .
Comparison with Similar Compounds
Similar Compounds
Coumarin-PEG2-NHS: Another coumarin derivative used for labeling biomolecules, but with a different reactive group (NHS ester) for conjugation.
Coumarin-PEG2-Maleimide: Similar to Coumarin-PEG2-SCO but contains a maleimide group for thiol-specific labeling.
Uniqueness
This compound is unique due to its specific reactive group (SCO), which allows for selective labeling of certain functional groups in biomolecules . This specificity makes it particularly useful in applications where precise targeting is required .
Properties
Molecular Formula |
C29H39N3O7 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H39N3O7/c1-3-32(4-2)23-13-12-22-20-25(28(34)39-26(22)21-23)27(33)30-14-16-36-18-19-37-17-15-31-29(35)38-24-10-8-6-5-7-9-11-24/h12-13,20-21,24H,3-8,10,14-19H2,1-2H3,(H,30,33)(H,31,35) |
InChI Key |
SJLUNTCZPYMBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OC3CCCCCC#C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


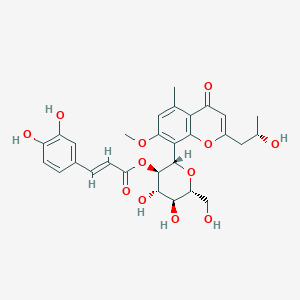
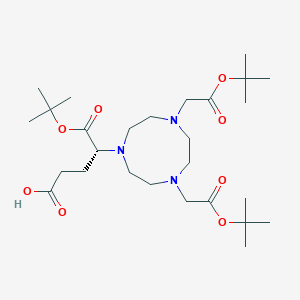
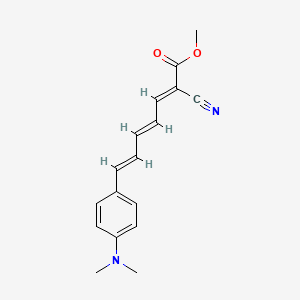
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
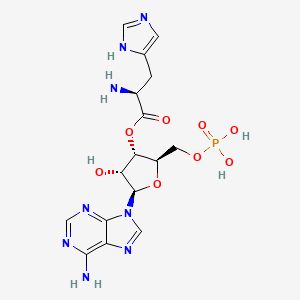
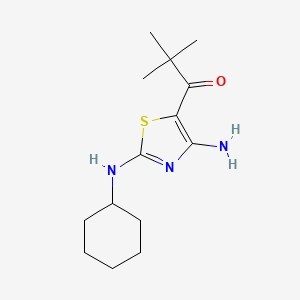
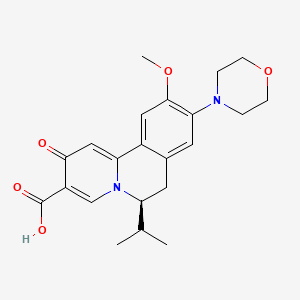
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
